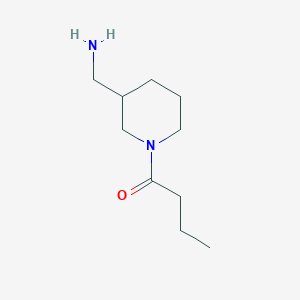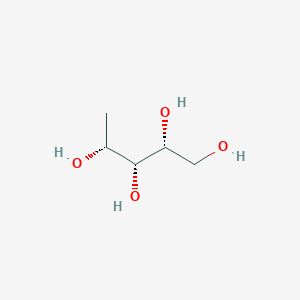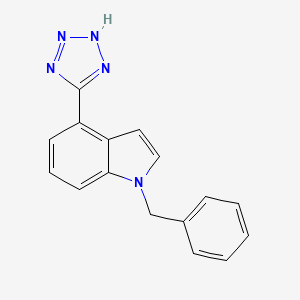 1-(2-Éthyl-4-méthyl-1,3-thiazol-5-yl)éthylamine CAS No. 1248732-16-2"
>
1-(2-Éthyl-4-méthyl-1,3-thiazol-5-yl)éthylamine CAS No. 1248732-16-2"
>
1-(2-Éthyl-4-méthyl-1,3-thiazol-5-yl)éthylamine
Vue d'ensemble
Description
“1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine” is a chemical compound with the IUPAC name (2-ethyl-4-methyl-1H-1lambda3-thiazol-5-yl)methanamine dihydrochloride . It has a molecular weight of 230.18 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
This compound is a solid with a SMILES string of CCc1nc(CNC)cs1 . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique
Applications antioxydantes
Les dérivés du thiazole sont reconnus pour leur potentiel en tant qu'antioxydants. Les antioxydants sont essentiels pour lutter contre le stress oxydatif dans les systèmes biologiques, qui peut conduire à diverses maladies chroniques. La structure du thiazole permet le piégeage des radicaux libres, empêchant ainsi les dommages cellulaires. Des recherches ont montré que des modifications apportées au cycle thiazole peuvent améliorer ses propriétés antioxydantes, ce qui en fait une cible précieuse pour le développement de nouvelles thérapies antioxydantes .
Applications analgésiques et anti-inflammatoires
Les propriétés analgésiques (soulagement de la douleur) et anti-inflammatoires des dérivés du thiazole en font des candidats pour le développement de nouveaux médicaments contre la douleur. Ces composés peuvent interférer avec les voies biochimiques qui causent la douleur et l'inflammation, offrant des alternatives potentielles aux anti-inflammatoires non stéroïdiens (AINS) traditionnels avec potentiellement moins d'effets secondaires .
Applications antimicrobiennes et antifongiques
Les composés du thiazole se sont révélés prometteurs en tant qu'agents antimicrobiens et antifongiques. Leur capacité à inhiber la croissance des bactéries et des champignons les rend utiles dans le traitement des infections. Les chercheurs ont synthétisé divers dérivés du thiazole qui présentent une forte activité contre des agents pathogènes comme Staphylococcus aureus et E. coli, qui sont connus pour leur résistance à de nombreux antibiotiques classiques .
Applications antivirales
Les dérivés du thiazole ont été explorés pour leurs activités antivirales, notamment contre le VIH. La flexibilité structurale du thiazole permet la création de composés pouvant interférer avec les processus de réplication virale. Cette application est particulièrement importante dans la recherche continue de traitements efficaces pour les maladies virales émergentes .
Applications neuroprotectrices
Les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson représentent des défis importants pour les systèmes de santé. Les dérivés du thiazole ont été étudiés pour leurs effets neuroprotecteurs, ce qui pourrait conduire à des progrès dans le traitement de ces affections invalidantes. En protégeant les cellules neuronales des dommages, ces composés pourraient ralentir la progression des maladies neurodégénératives .
Applications antitumorales et cytotoxiques
Les activités antitumorales et cytotoxiques des dérivés du thiazole présentent un grand intérêt dans le domaine de la recherche sur le cancer. Ces composés peuvent agir sur différentes étapes du développement tumoral et se sont avérés posséder des effets cytotoxiques contre les cellules cancéreuses. Le développement de médicaments à base de thiazole pourrait offrir de nouvelles voies pour la thérapie du cancer, potentiellement avec une action ciblée et des effets secondaires réduits .
Mécanisme D'action
Thiazoles
are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been found in many biologically active compounds . Thiazoles are known to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Indoles
, on the other hand, are also a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Analyse Biochimique
Biochemical Properties
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, they can inhibit or activate specific enzymes, influencing metabolic pathways and cellular functions . The nature of these interactions often involves binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
Cellular Effects
The effects of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . They also affect cell proliferation and differentiation by modulating signaling pathways such as the MAPK and PI3K/Akt pathways . These effects highlight the potential of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine involves several key interactions at the molecular level. This compound can bind to DNA and proteins, leading to changes in their structure and function. For instance, it can inhibit topoisomerase II, resulting in DNA damage and cell cycle arrest . Additionally, it can modulate the activity of enzymes involved in metabolic pathways, either by direct binding or by altering their expression levels . These molecular interactions are crucial for understanding the therapeutic potential of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine can result in sustained changes in gene expression and cellular metabolism, which are critical for its therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine.
Metabolic Pathways
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiazole derivatives can influence the glycolytic pathway by modulating the activity of key enzymes such as hexokinase and pyruvate kinase . These interactions can lead to changes in energy production and cellular metabolism, highlighting the metabolic significance of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine.
Transport and Distribution
The transport and distribution of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation . For instance, thiazole derivatives can be taken up by cells through active transport mechanisms, leading to their accumulation in specific cellular compartments . Understanding the transport and distribution of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives can localize to the nucleus, where they interact with DNA and nuclear proteins . These interactions are important for understanding the cellular mechanisms of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine and its potential therapeutic applications.
Propriétés
IUPAC Name |
1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-5-8-11-7(3)9(12-8)6(2)10-4/h6,10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKICDINHVGKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C(C)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Aminomethyl)-3-chlorophenyl]-2-propanol](/img/structure/B1465161.png)


![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)





![1-{[(2-Methoxyethyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465176.png)
![[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester](/img/structure/B1465179.png)

